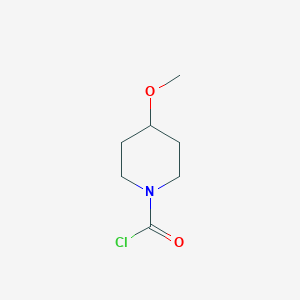

4-Methoxypiperidine-1-carbonyl chloride

Descripción general

Descripción

4-Methoxypiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1032707-93-9 . It has a molecular weight of 177.63 .

Synthesis Analysis

The synthesis of this compound involves a reaction with pyridine in dichloromethane at 0℃ . The process starts with a stirred solution of triphosgene in dichloromethane at an ice bath. A solution of 4-methoxy-piperidine hydrochloride salt and pyridine in dichloromethane is then added dropwise. The mixture is stirred overnight and filtered through a silica pad, eluting with dichloromethane and evaporated. After trituration with diisopropyl ether, the mixture is used without purification .Aplicaciones Científicas De Investigación

Selective Oxyfunctionalization of Ketones

4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from 4-Methoxypiperidine-1-carbonyl chloride, has been used as an oxyfunctionalizing reagent for enolizable ketones. This method allows for the regioselective α- or γ-oxygenation of carbonyl compounds at ambient temperature, yielding moderate to good yields. The process is stereoselective, providing a valuable tool for synthesizing complex molecules with high precision (Ren, Liu, & Guo, 1996).

Oxidation of Polymeric Terminal Diols

The stable radical 4-Substituted-2,2,6,6-tetramethylpiperidine-1-oxyl, related to this compound, mediates a reversible redox reaction facilitating the oxidation of polymeric terminal diols. This process yields polymers with carbonyl moieties, showcasing the chemical's role in polymer modification and functionalization (Yoshida, Takata, & Endo, 1992).

Methoxycarbonylation of Aryl Chlorides

Palladium complexes of bis(di-tert-butylphosphinomethyl)benzene catalyze the methoxycarbonylation of activated aryl chlorides, including 4-chloromethylbenzoate. This process highlights the compound's utility in catalysis, facilitating the formation of carbonylation products from less reactive chlorides under specific conditions (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

Synthesis and Biological Activity

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized starting from compounds related to this compound. These compounds have shown promising antioxidant and antimicrobial activities, illustrating the potential for developing new therapeutic agents (Harini et al., 2014).

Electrochemical Reduction

The electrochemical reduction of 4,4′-(2,2,2-Trichloroethane-1,1-diyl)bis(methoxybenzene), related to this compound, has been studied, demonstrating the compound's utility in reducing carbon-chlorine bonds. This process is important for environmental remediation and the synthesis of dechlorinated products (McGuire & Peters, 2016).

Safety and Hazards

The safety data sheet for 4-Methoxypiperidine indicates that it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with plenty of water for at least 15 minutes in case of skin contact, and rinsing immediately with plenty of water, also under the eyelids, for at least 15 minutes in case of eye contact . If inhaled, the victim should be removed to fresh air .

Propiedades

IUPAC Name |

4-methoxypiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUGMDPGZFLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2918433.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)

![2-(4-ethylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2918444.png)

![N-[5-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2918448.png)

![2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)

![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![1-{8-[3-(3-chloro-4-fluorophenyl)propanoyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2918454.png)